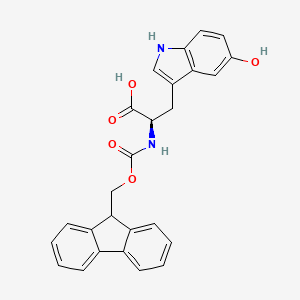
Fmoc-5-Hydroxy-D-tryptophan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-5-Hydroxy-D-tryptophan is a derivative of tryptophan, an essential amino acid. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group of 5-hydroxy-D-tryptophan. This modification enhances its stability and makes it a valuable intermediate in peptide synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-5-Hydroxy-D-tryptophan typically involves the protection of the amino group of 5-hydroxy-D-tryptophan with the Fmoc group. This can be achieved by reacting 5-hydroxy-D-tryptophan with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale peptide synthesis techniques, where the compound is synthesized in bulk using automated peptide synthesizers and purified through chromatographic methods .
Chemical Reactions Analysis
Types of Reactions
Fmoc-5-Hydroxy-D-tryptophan undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like piperidine are used to remove the Fmoc group.
Major Products Formed
The major products formed from these reactions include various protected and deprotected derivatives of 5-hydroxy-D-tryptophan, which are used in further peptide synthesis .
Scientific Research Applications
Chemistry
Fmoc-5-Hydroxy-D-tryptophan is widely used in peptide synthesis as a building block for creating complex peptides and proteins. Its stability and ease of removal make it a preferred choice for solid-phase peptide synthesis .
Biology
In biological research, this compound is used to study protein interactions and functions. It serves as a precursor for the synthesis of peptides that mimic natural proteins .
Medicine
The compound is used in the development of peptide-based drugs. Its derivatives are explored for their potential therapeutic applications, including as enzyme inhibitors and receptor agonists .
Industry
In the industrial sector, this compound is used in the production of peptide-based materials and coatings. Its applications extend to the development of biosensors and diagnostic tools .
Mechanism of Action
The mechanism of action of Fmoc-5-Hydroxy-D-tryptophan involves its incorporation into peptides and proteins. The Fmoc group protects the amino group during synthesis, preventing unwanted reactions. Upon completion of the synthesis, the Fmoc group is removed, revealing the free amino group, which can then participate in further biochemical interactions .
Comparison with Similar Compounds
Similar Compounds
Fmoc-5-Hydroxy-L-tryptophan: Similar in structure but differs in the chirality of the tryptophan residue.
Fmoc-L-tryptophan: Lacks the hydroxyl group present in Fmoc-5-Hydroxy-D-tryptophan.
Uniqueness
This compound is unique due to the presence of both the Fmoc protecting group and the hydroxyl group on the tryptophan residue. This combination provides enhanced stability and reactivity, making it a valuable intermediate in peptide synthesis .
Properties
Molecular Formula |
C26H22N2O5 |
|---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(5-hydroxy-1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C26H22N2O5/c29-16-9-10-23-21(12-16)15(13-27-23)11-24(25(30)31)28-26(32)33-14-22-19-7-3-1-5-17(19)18-6-2-4-8-20(18)22/h1-10,12-13,22,24,27,29H,11,14H2,(H,28,32)(H,30,31)/t24-/m1/s1 |
InChI Key |
LORJESUTFPMFAV-XMMPIXPASA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CNC5=C4C=C(C=C5)O)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=C4C=C(C=C5)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















